Biochemical Potency vs. Analog Compounds
c-Met-IN-21 (compound 54) demonstrates an IC₅₀ of 0.45 ± 0.06 nM against c-Met in a biochemical kinase assay [1]. In direct comparison with structurally related analogs from the same optimization campaign, c-Met-IN-2 exhibits an IC₅₀ of 0.6 nM, c-Met-IN-22 shows 2.54 nM, and c-Met-IN-26 displays 1.6 nM [1]. This represents a 1.3-fold to 5.6-fold potency advantage over in-series comparators. Against a clinically benchmarked ATP-competitive inhibitor JNJ-38877605 (IC₅₀ = 4 nM), c-Met-IN-21 is approximately 8.9-fold more potent [1].
| Evidence Dimension | c-Met kinase inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | 0.45 ± 0.06 nM |
| Comparator Or Baseline | c-Met-IN-2: 0.6 nM; c-Met-IN-22: 2.54 nM; c-Met-IN-26: 1.6 nM; JNJ-38877605: 4 nM |
| Quantified Difference | 1.3× to 8.9× more potent than comparators |
| Conditions | Biochemical kinase inhibition assay; ATP-competitive binding format |
Why This Matters
Higher biochemical potency at lower concentrations enables reduced compound usage per assay, lowering procurement costs and minimizing solvent-related artifacts in cell-based experiments.
- [1] Min W, et al. Discovery of potent and selective c-Met inhibitors for MET-amplified hepatocellular carcinoma treatment. Eur J Med Chem. 2023;263:115947. doi:10.1016/j.ejmech.2023.115947 View Source
